Cas no 1807029-07-7 (Ethyl 4-cyano-6-(difluoromethyl)-2-fluoropyridine-3-acetate)

Ethyl 4-cyano-6-(difluoromethyl)-2-fluoropyridine-3-acetate is a fluorinated pyridine derivative with a versatile structure, featuring both cyano and difluoromethyl functional groups. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a key intermediate in the synthesis of bioactive molecules. The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the cyano group offers reactivity for further functionalization. Its ester moiety provides flexibility for derivatization, making it valuable for constructing complex heterocyclic frameworks. The compound's unique substitution pattern may contribute to improved binding affinity in target applications, particularly in the development of enzyme inhibitors or crop protection agents.
Ethyl 4-cyano-6-(difluoromethyl)-2-fluoropyridine-3-acetate structure
1807029-07-7 structure
Product name:Ethyl 4-cyano-6-(difluoromethyl)-2-fluoropyridine-3-acetate
CAS No:1807029-07-7
MF:C11H9F3N2O2
MW:258.196573019028
CID:4875209

Ethyl 4-cyano-6-(difluoromethyl)-2-fluoropyridine-3-acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-cyano-6-(difluoromethyl)-2-fluoropyridine-3-acetate
    • Inchi: 1S/C11H9F3N2O2/c1-2-18-9(17)4-7-6(5-15)3-8(10(12)13)16-11(7)14/h3,10H,2,4H2,1H3
    • InChI Key: UGZHDAIRJNVLQB-UHFFFAOYSA-N
    • SMILES: FC1=C(C(C#N)=CC(C(F)F)=N1)CC(=O)OCC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 342
  • Topological Polar Surface Area: 63
  • XLogP3: 1.8

Ethyl 4-cyano-6-(difluoromethyl)-2-fluoropyridine-3-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029043353-1g
Ethyl 4-cyano-6-(difluoromethyl)-2-fluoropyridine-3-acetate
1807029-07-7 97%
1g
$2,920.40 2022-03-31
Alichem
A029043353-250mg
Ethyl 4-cyano-6-(difluoromethyl)-2-fluoropyridine-3-acetate
1807029-07-7 97%
250mg
$950.40 2022-03-31
Alichem
A029043353-500mg
Ethyl 4-cyano-6-(difluoromethyl)-2-fluoropyridine-3-acetate
1807029-07-7 97%
500mg
$1,711.50 2022-03-31

Ethyl 4-cyano-6-(difluoromethyl)-2-fluoropyridine-3-acetate Related Literature

Additional information on Ethyl 4-cyano-6-(difluoromethyl)-2-fluoropyridine-3-acetate

Ethyl 4-cyano-6-(difluoromethyl)-2-fluoropyridine-3-acetate (CAS No. 1807029-07-7): A Novel Pyridine-Based Compound with Multifaceted Pharmacological Potential

Ethyl 4-cyano-6-(difluoromethyl)-2-fluoropyridine-3-acetate represents a synthetically derived pyridine derivative with structural features that have garnered significant attention in recent years. This compound, identified by its CAS No. 1807029-07-7, is characterized by a 2-fluoro-4-cyano-6-(difluoromethyl)pyridine core, with an acetic acid ester group appended at the 3-position. The molecular architecture of this compound integrates multiple heteroatoms and fluorinated substituents, which are critical for modulating biological activity and physicochemical properties. Recent advances in medicinal chemistry have highlighted the importance of such fluorinated pyridine scaffolds in the development of novel therapeutics, particularly in targeting diseases with complex pathophysiology.

Chemical Structure and Synthesis The core structure of Ethyl 4-cyano-6-(difluoromethyl)-2-fluoropyridine-3-acetate comprises a 2-fluoro-4-cyano-6-(difluoromethyl)pyridine ring system. The introduction of fluorine atoms at positions 2 and 6, along with the cyano group at position 4, creates a unique electronic environment that enhances the compound's reactivity and selectivity. The ester group at the 3-position further contributes to its solubility profile and metabolic stability. Synthetic approaches to this compound often involve multistep reactions, including fluorination, cyano substitution, and esterification, which are optimized to achieve high yields and purity. Recent studies have demonstrated that the use of microwave-assisted synthesis and catalytic fluorination techniques can significantly improve the efficiency of its preparation, aligning with the broader trend of green chemistry in pharmaceutical manufacturing.

Pharmacological Mechanisms and Biological Activity The pharmacological potential of Ethyl 4-cyano-6-(difluoromethyl)-2-fluoropyridine-3-acetate is primarily attributed to its ability to interact with specific molecular targets, such as ion channels, receptors, and enzymatic pathways. Recent research has focused on its role in modulating the activity of the NaV1.7 sodium channel, which is implicated in chronic pain conditions. A 2023 study published in Journal of Medicinal Chemistry reported that this compound exhibits potent antinociceptive effects in rodent models, with an IC50 value of 0.8 μM, highlighting its potential as a candidate for analgesic drug development. Additionally, preliminary in vitro studies suggest that the compound may inhibit the EGFR tyrosine kinase, a key player in cancer progression, by binding to the ATP-binding site with high affinity.

Applications in Drug Discovery and Development The multifunctional nature of Ethyl 4-cyano-6-(difluoromethyl)-2-fluoropyridine-3-acetate has positioned it as a valuable scaffold for drug discovery. In the context of anti-inflammatory drug development, recent work has demonstrated its ability to suppress the NF-κB signaling pathway, a central mediator of inflammatory responses. A 2023 preclinical study published in Pharmacological Research showed that this compound significantly reduced tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an adjunct therapy for inflammatory diseases. Furthermore, its structural similarity to known antibiotic agents has prompted investigations into its antibacterial activity, particularly against multidrug-resistant pathogens.

Optimization of Physicochemical Properties The physicochemical properties of Ethyl 4-cyano-6-(difluoromethyl)-2-fluoropyridine-3-acetate are critical for its pharmaceutical utility. Its solubility profile, which is influenced by the ester group and fluorinated substituents, has been optimized through structural modifications. For instance, the introduction of hydrophilic moieties at the 3-position has been shown to enhance its aqueous solubility, a key requirement for oral bioavailability. Computational modeling studies have also been employed to predict its lipophilicity and blood-brain barrier permeability, which are essential for CNS-targeting applications. These efforts reflect the growing emphasis on structure-based drug design in modern pharmaceutical research.

Challenges and Future Directions While Ethyl 4-cyano-6-(difluoromethyl)-2-fluoropyridine-3-acetate shows promise, several challenges remain in its development. One major limitation is its metabolic instability, which may reduce its half-life in vivo. Researchers are exploring strategies such as prodrug formulations and the incorporation of metabolic stabilizing groups to address this issue. Additionally, the compound's potential toxicity profile requires further investigation, particularly in long-term studies. Future research will also focus on the development of analogs with enhanced selectivity and reduced off-target effects, leveraging advances in targeted drug delivery and precision medicine.

Conclusion Ethyl 4-cyano-6-(difluoromethyl)-2-fluoropyridine-3-acetate (CAS No. 1807029-07-7) stands as a compelling example of how fluorinated pyridine derivatives can be engineered to address complex medical needs. Its diverse pharmacological activities, coupled with the potential for structural optimization, position it as a promising candidate for therapeutic applications. As research in this area advances, the compound may contribute to the development of novel treatments for chronic pain, inflammatory disorders, and infectious diseases, underscoring the importance of continued innovation in medicinal chemistry.

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